2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
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Description
“2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one” is a chemical compound with the CAS Number: 53921-72-5 . It has a molecular weight of 173.21 and is known for its unique structure that allows it to be employed in various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The IUPAC name of this compound is 2,3,8,8a-tetrahydrocyclopenta [ij]isoquinolin-7 (1H)-one . The InChI Code is 1S/C11H11NO/c13-10-6-9-11-7 (4-5-12-9)2-1-3-8 (10)11/h1-3,9,12H,4-6H2 .Scientific Research Applications
1. Organic Synthesis and Catalysis
Brahmachari and Banerjee (2014) explored an efficient one-pot synthesis method for pharmaceutically interesting derivatives of 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one using an eco-friendly and low-cost catalyst. This synthesis highlights the utility of 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one in organic synthesis, especially for creating complex organic molecules under mild and environmentally benign conditions (Brahmachari & Banerjee, 2014).
2. Novel Compound Synthesis
Kuroda et al. (1994) described the synthesis of azuleno[1,2-a]acenaphthylene, a compound related to 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one. Their research demonstrates the potential for creating novel organic compounds with unique structures and properties, expanding the scope of chemical research and applications (Kuroda et al., 1994).
3. Antibacterial Activity and Complex Formation
Al-Hialy and Al-Nama (2021) conducted a study on the synthesis of Co(II) and Ni(II) Schiff bases complexes derived from acenaphthylenequinon, showing significant antibacterial activity. This research underlines the biological applications of derivatives of 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one in the field of medicinal chemistry and antibacterial treatments (Al-Hialy & Al-Nama, 2021).
properties
IUPAC Name |
5-azatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-6-9-11-7(4-5-12-9)2-1-3-8(10)11/h1-3,9,12H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOTKCLUYJOPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC(=O)C3=CC=CC1=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408722 |
Source
|
Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one | |
CAS RN |
53921-72-5 |
Source
|
Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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